Specific Scientific Field: Respiratory Pharmacology
Summary of the Application: Vandetanib, a small-molecule tyrosine kinase inhibitor, has been investigated for its potential therapeutic benefits in asthma . It was primarily used in a range of lung cancers by inhibiting the vascular endothelial growth factor receptor 2 .
Methods of Application or Experimental Procedures: The study involved both in vivo and in vitro experiments. The in vivo experiments included the establishment of an asthma model, measurement of airway resistance, and histological analysis to confirm the anti-contractile and anti-inflammatory effects of Vandetanib . In vitro experiments, including measurement of muscle tension and whole-cell patch-clamp recording, were used to explore the underlying molecular mechanism .
Results or Outcomes: The in vivo experiments in an asthmatic mouse model showed that Vandetanib could significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion, and remodeling . Vandetanib was able to relax the precontracted rings of the mouse trachea via calcium mobilization which was regulated by specific ion channels .
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Vandetanib derivatives containing nitroimidazole groups were designed and prepared as tyrosine kinase inhibitors in normoxia and hypoxia .
Methods of Application or Experimental Procedures: The study involved the design and synthesis of Vandetanib derivatives containing nitroimidazole groups . Preliminary biological tests were conducted to evaluate the inhibitory activities of these compounds over A549/H446 cells in hypoxia .
Results or Outcomes: Some target compounds exhibited excellent EGFR inhibitory activities and anti-proliferative over A549/H446 cells in hypoxia . Several of the compounds demonstrated better bioactivity than Vandetanib in VEGF gene expression inhibition . One of the compounds, 16f, showed excellent IC 50 value (1.64 μmol/L), and the inhibition ratios over A549 and H446 cells were 62.01% and 59.86% at the concentration of 0.5 μM in hypoxia, respectively .
Specific Scientific Field: Oncology
Summary of the Application: Vandetanib, a multikinase inhibitor, has been studied for its potential to suppress tumor development and improve the prognosis of liver cancer .
Methods of Application or Experimental Procedures: The study involved evaluating the effects of Vandetanib on the proliferation of human umbilical vein endothelial cells (HUVEC) and three hepatoma cell lines, as well as the phosphorylation of VEGFR-2 and EGFR in these cells . Mice were implanted with hepatoma cells subcutaneously or orthotopically in the liver and treated with 50 or 75 mg/kg Vandetanib .
Results or Outcomes: Vandetanib suppressed phosphorylation of VEGFR-2 in HUVECs and EGFR in hepatoma cells and inhibited cell proliferation . In tumor-bearing mice, Vandetanib suppressed phosphorylation of VEGFR-2 and EGFR in tumor tissues, significantly reduced tumor vessel density, enhanced tumor cell apoptosis, suppressed tumor growth, improved survival, and reduced the number of intrahepatic metastases .
Specific Scientific Field: Endocrinology
Summary of the Application: Vandetanib is a small-molecule inhibitor of vascular endothelial growth factor receptor, epidermal growth factor receptor, and receptor tyrosine kinase signaling pathways, which are involved in the pathogenesis of medullary thyroid cancer (MTC) .
Methods of Application or Experimental Procedures: Vandetanib is administered orally and has been widely used in the treatment of medullary thyroid cancer .
Results or Outcomes: Vandetanib has been shown to be effective in the treatment of symptomatic or progressive MTC in patients with surgically unresectable, locally advanced, or metastatic disease .
Vandetanib is a potent multi-kinase inhibitor primarily used in the treatment of medullary thyroid cancer, particularly in patients with unresectable locally advanced or metastatic disease. It acts by inhibiting several key receptors involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor, the epidermal growth factor receptor, and the rearranged during transfection tyrosine kinase. The chemical structure of vandetanib is represented as N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, with a molecular formula of C22H24BrFN4O2 and a CAS number of 443913-73-3 .
Vandetanib's mechanism of action involves targeting specific tyrosine kinases. These enzymes play a role in transmitting signals within cells that regulate growth, survival, and blood vessel formation (angiogenesis) []. By inhibiting these kinases, vandetanib may disrupt these signaling pathways and hinder cancer cell proliferation and tumor growth [].
Vandetanib exhibits significant biological activity by inhibiting tumor angiogenesis and cell proliferation. Its mechanism includes:
The drug has demonstrated efficacy in clinical trials, leading to its approval for use in specific cancer types .
The synthesis is characterized by careful control of reaction conditions to yield high purity products suitable for pharmaceutical use .
Vandetanib has been shown to interact with several transporters and enzymes which can affect its pharmacokinetics:
Adverse effects related to these interactions include prolongation of the QT interval, necessitating careful monitoring during treatment .
Several compounds exhibit similar mechanisms or therapeutic profiles to vandetanib. Below is a comparison highlighting their unique characteristics:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Imatinib | Tyrosine kinase inhibitor targeting BCR-ABL | Chronic myeloid leukemia | First-in-class drug; specific for BCR-ABL |
Nilotinib | Tyrosine kinase inhibitor targeting BCR-ABL | Chronic myeloid leukemia | More potent than imatinib; second-line therapy |
Sorafenib | Multi-kinase inhibitor | Renal cell carcinoma | Targets multiple receptors including VEGFR |
Lenvatinib | Multi-targeted tyrosine kinase inhibitor | Thyroid cancer | Effective against both vascular endothelial growth factor receptors and fibroblast growth factor receptors |
Cabozantinib | Tyrosine kinase inhibitor targeting MET and VEGFR | Medullary thyroid cancer | Broad spectrum activity against multiple kinases |
Vandetanib's unique combination of targeting multiple pathways involved in tumor growth distinguishes it from these compounds, particularly its specific action against RET tyrosine kinases relevant in thyroid cancers .
Irritant;Health Hazard;Environmental Hazard